molecular formula C23H39ClN2O3 B14629164 N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride CAS No. 55792-26-2

N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride

Cat. No.: B14629164
CAS No.: 55792-26-2
M. Wt: 427.0 g/mol
InChI Key: CDSVMUZZMCBNMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride typically involves the reaction of 2-(2-nonyloxyphenylcarbamoyloxy)ethylamine with piperidine in the presence of a suitable chlorinating agent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of high-purity reagents and optimized reaction conditions is crucial to ensure the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride is unique due to its long-acting effects and specific interaction with ion channels. Its structure allows for a prolonged duration of action compared to other local anesthetics .

Properties

CAS No.

55792-26-2

Molecular Formula

C23H39ClN2O3

Molecular Weight

427.0 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-(2-nonoxyphenyl)carbamate;chloride

InChI

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-13-19-27-22-15-10-9-14-21(22)24-23(26)28-20-18-25-16-11-8-12-17-25;/h9-10,14-15H,2-8,11-13,16-20H2,1H3,(H,24,26);1H

InChI Key

CDSVMUZZMCBNMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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